2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole
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Description
The compound N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It has some similarities with the compound you mentioned, as it also contains a pyridine ring and a dioxaborolane group .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the title compound to further clarify certain physical and chemical properties of the compound .Mechanism of Action
Future Directions
Boronic acid compounds have a wide range of applications in pharmacy and biology . They are not only an important intermediate in organic synthesis, but also have a wide range of applications in pharmacy and biology . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
properties
IUPAC Name |
2-methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O3/c1-9-17-18-12(19-9)11-7-6-10(8-16-11)15-20-13(2,3)14(4,5)21-15/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQWNQQFSUEXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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